molecular formula C11H11F3O3 B8213432 4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid

4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B8213432
M. Wt: 248.20 g/mol
InChI Key: QCMFZRXDGDMHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of an ethyl group and a trifluoroethoxy group attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 4-ethylbenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property may allow the compound to modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 4-Ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both an ethyl group and a trifluoroethoxy group, which confer distinct chemical properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-7-3-4-8(10(15)16)9(5-7)17-6-11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMFZRXDGDMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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